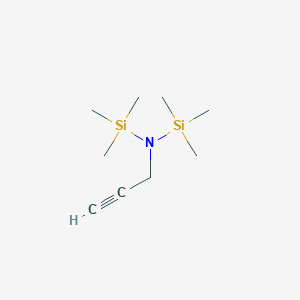

N,N-Bis(trimethylsilyl)-2-propyn-1-amine

Descripción

N,N-Bis(trimethylsilyl)-2-propyn-1-amine (C₉H₂₁NSi₂) is a silylated propargylamine characterized by two trimethylsilyl (TMS) groups attached to the nitrogen atom of a propyn-1-amine backbone. This compound is notable for its steric bulk and electron-rich nature, which arise from the TMS substituents. The TMS groups enhance stability by shielding the reactive amine nitrogen, making it useful in synthetic chemistry as a protecting group or intermediate in organometallic reactions . Synthetically, it can be prepared via silylation of 2-propyn-1-amine with trimethylsilyl chloride in the presence of a base. Its applications span catalysis, polymer chemistry, and as a precursor for desilylation reactions to generate unprotected amines under mild conditions (e.g., using Bu₄NF) .

Propiedades

Número CAS |

91375-25-6 |

|---|---|

Fórmula molecular |

C9H21NSi2 |

Peso molecular |

199.44 g/mol |

Nombre IUPAC |

N,N-bis(trimethylsilyl)prop-2-yn-1-amine |

InChI |

InChI=1S/C9H21NSi2/c1-8-9-10(11(2,3)4)12(5,6)7/h1H,9H2,2-7H3 |

Clave InChI |

KSLOZLAHDHSVAG-UHFFFAOYSA-N |

SMILES |

C[Si](C)(C)N(CC#C)[Si](C)(C)C |

SMILES canónico |

C[Si](C)(C)N(CC#C)[Si](C)(C)C |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N,N-Bis(trimethylsilyl)-2-propyn-1-amine can be synthesized through the reaction of trimethylsilyl chloride with propargylamine in the presence of a base such as triethylamine. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the silyl groups. The general reaction scheme is as follows:

Propargylamine+2Trimethylsilyl chloride+Base→N,N-Bis(trimethylsilyl)-2-propyn-1-amine+By-products

Industrial Production Methods

Industrial production of N,N-Bis(trimethylsilyl)-2-propyn-1-amine involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Análisis De Reacciones Químicas

Types of Reactions

N,N-Bis(trimethylsilyl)-2-propyn-1-amine undergoes various chemical reactions, including:

Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups under appropriate conditions.

Desilylation: Removal of the trimethylsilyl groups can be achieved using fluoride ions or other desilylating agents.

Addition Reactions: The propynyl group can participate in addition reactions with electrophiles.

Common Reagents and Conditions

Fluoride Ions: Used for desilylation reactions.

Electrophiles: Such as halogens or acids, for addition reactions to the propynyl group.

Major Products

Desilylated Amines: Resulting from the removal of trimethylsilyl groups.

Substituted Amines: Formed by substitution of the trimethylsilyl groups with other functional groups.

Aplicaciones Científicas De Investigación

N,N-Bis(trimethylsilyl)-2-propyn-1-amine has several applications in scientific research:

Organic Synthesis: Used as a reagent for introducing silyl groups into organic molecules, which can protect functional groups during synthesis.

Materials Science: Employed in the synthesis of silicon-based materials and coatings.

Biological Studies: Investigated for its potential use in modifying biomolecules for enhanced stability and functionality.

Medicinal Chemistry: Explored for its role in drug development, particularly in the synthesis of silylated analogs of bioactive compounds.

Mecanismo De Acción

The mechanism of action of N,N-Bis(trimethylsilyl)-2-propyn-1-amine involves the interaction of its silyl groups with various molecular targets. The trimethylsilyl groups can stabilize reactive intermediates, facilitate the formation of new bonds, and protect sensitive functional groups during chemical reactions. The propynyl group can participate in addition reactions, further expanding the compound’s reactivity.

Comparación Con Compuestos Similares

Structural and Functional Analogues

The following table summarizes key structural and functional analogues of N,N-Bis(trimethylsilyl)-2-propyn-1-amine:

Reactivity and Stability

- N,N-Bis(trimethylsilyl)-2-propyn-1-amine : The TMS groups confer air sensitivity but enable controlled desilylation. For example, treatment with Bu₄NF in DMF cleaves the Si–N bond to yield 2-propyn-1-amine, a valuable building block in click chemistry .

- N,N-Bis(1-methylethyl)-2-propyn-1-amine hydrochloride : The isopropyl substituents reduce steric hindrance compared to TMS, enhancing nucleophilicity. This compound is utilized in alkylation and as a hydrochloride salt for improved handling .

- Triallylamine : Unlike silylated amines, triallylamine’s conjugated enamine structure participates in Michael additions and polymer crosslinking due to its electron-deficient alkene groups .

Key Research Findings

Desilylation Efficiency : N,N-Bis(trimethylsilyl)-2-propyn-1-amine undergoes rapid desilylation with Bu₄NF, achieving >90% yield of free amine at room temperature .

Steric Effects : Comparative studies show that TMS-substituted amines exhibit slower reaction kinetics in nucleophilic substitutions than alkylated analogues due to steric bulk .

Thermal Stability : Differential scanning calorimetry (DSC) reveals that N,N-Bis(trimethylsilyl)-2-propyn-1-amine decomposes at 180°C, whereas triallylamine remains stable up to 250°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.